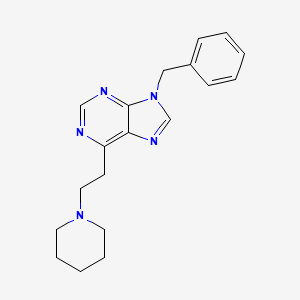![molecular formula C25H20N2O4 B12934634 {4-[4-(Benzyloxy)-6-phenylpyrimidin-2-yl]phenoxy}acetic acid CAS No. 651720-01-3](/img/structure/B12934634.png)
{4-[4-(Benzyloxy)-6-phenylpyrimidin-2-yl]phenoxy}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(4-(Benzyloxy)-6-phenylpyrimidin-2-yl)phenoxy)acetic acid is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a benzyloxy group, a phenylpyrimidine core, and a phenoxyacetic acid moiety. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-(Benzyloxy)-6-phenylpyrimidin-2-yl)phenoxy)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between benzylamine and a suitable diketone, such as acetylacetone, under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base, such as sodium hydride.
Phenylation: The phenyl group can be introduced through a Suzuki coupling reaction between the pyrimidine core and phenylboronic acid in the presence of a palladium catalyst.
Formation of the Phenoxyacetic Acid Moiety: The final step involves the reaction of the phenylpyrimidine intermediate with chloroacetic acid under basic conditions to form the phenoxyacetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(4-(Benzyloxy)-6-phenylpyrimidin-2-yl)phenoxy)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyrimidine core can be reduced to form a dihydropyrimidine derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxyacetic acid moiety can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding amides or thioesters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, sodium hydride, and dimethylformamide.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Amides and thioesters.
Wissenschaftliche Forschungsanwendungen
2-(4-(4-(Benzyloxy)-6-phenylpyrimidin-2-yl)phenoxy)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2-(4-(4-(Benzyloxy)-6-phenylpyrimidin-2-yl)phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-(Benzyloxy)-6-phenylpyrimidin-2-yl)phenol: Similar structure but lacks the phenoxyacetic acid moiety.
2-(4-(4-Hydroxy-6-phenylpyrimidin-2-yl)phenoxy)acetic acid: Similar structure but has a hydroxy group instead of a benzyloxy group.
2-(4-(4-(Methoxy)-6-phenylpyrimidin-2-yl)phenoxy)acetic acid: Similar structure but has a methoxy group instead of a benzyloxy group.
Uniqueness
2-(4-(4-(Benzyloxy)-6-phenylpyrimidin-2-yl)phenoxy)acetic acid is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups allows for diverse chemical modifications and interactions with various biological targets, making it a valuable compound for research and development in multiple fields.
Eigenschaften
CAS-Nummer |
651720-01-3 |
|---|---|
Molekularformel |
C25H20N2O4 |
Molekulargewicht |
412.4 g/mol |
IUPAC-Name |
2-[4-(4-phenyl-6-phenylmethoxypyrimidin-2-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C25H20N2O4/c28-24(29)17-30-21-13-11-20(12-14-21)25-26-22(19-9-5-2-6-10-19)15-23(27-25)31-16-18-7-3-1-4-8-18/h1-15H,16-17H2,(H,28,29) |
InChI-Schlüssel |
LTFQZVNMKHWTIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-{[(1H-Benzimidazol-2-yl)methyl]azanediyl}diacetic acid](/img/structure/B12934552.png)
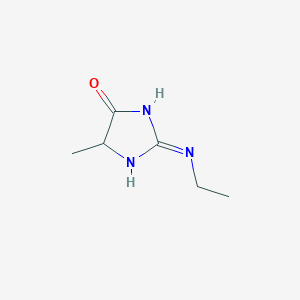
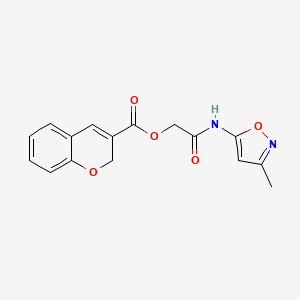
![2-[(Trimethylsilyl)ethynyl]adenosine](/img/structure/B12934568.png)
![7-Bromo-11,11-difluoro-2-methoxy-10,11-dihydrobenzo[6,7]oxepino[3,2-b]pyridine](/img/structure/B12934576.png)

![7-Bromo-5-fluoro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B12934591.png)
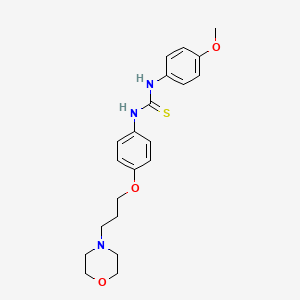

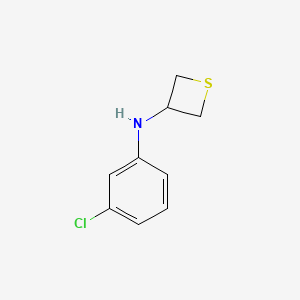
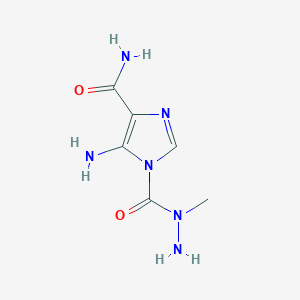
![2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-(3-hydroxy-3-methylcyclobutyl)acetamide](/img/structure/B12934623.png)
![tert-Butyl (R)-3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12934637.png)
